Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, a butynyl group, and a triazole ring
Scientific Research Applications
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in photoaffinity labeling to investigate the interactions between bioactive peptides and their targets .
Mode of Action
A compound with a similar structure, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa), has been synthesized and used as a clickable, photoreactive amino acid for peptide photoaffinity labeling . The compound contains a photoreactive benzophenone and a clickable terminal alkyne, which acts like a reporter tag by fast attachment to other functional groups via a ‘click’ reaction .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of natural prenyl indole derivatives, such as indiacens a and b .
Result of Action
Compounds with similar structures have been used in photoaffinity labeling experiments to investigate ligand-receptor interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) and a base such as sodium ascorbate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted triazole derivatives.
Comparison with Similar Compounds
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the butynyl and methyl ester groups, resulting in different chemical properties and reactivity.
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a propynyl group instead of a butynyl group, affecting its steric and electronic properties.
1-(But-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a methyl ester, leading to different hydrogen bonding capabilities and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-but-3-ynyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-5-11-6-7(9-10-11)8(12)13-2/h1,6H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJXHRSOVKEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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